Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate
Description
Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Properties
IUPAC Name |
lithium;5-fluoro-1-(2,2,2-trifluoroethyl)benzimidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O2.Li/c11-5-1-2-7-6(3-5)15-8(9(17)18)16(7)4-10(12,13)14;/h1-3H,4H2,(H,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWKNWKSVGWBQY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=C(C=C1F)N=C(N2CC(F)(F)F)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4LiN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate typically involves the reaction of 5-fluoro-1H-benzo[d]imidazole-2-carboxylic acid with lithium hydroxide and 2,2,2-trifluoroethyl bromide. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoroethyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Lithium 5-fluoro-1H-benzo[d]imidazole-2-carboxylate
- Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate
- Lithium 5-chloro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate
Uniqueness
Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate stands out due to the presence of both fluorine and trifluoroethyl groups, which enhance its reactivity and potential applications. The combination of these functional groups provides unique chemical and biological properties that are not observed in similar compounds.
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